molecular formula C8H11NOS B13154299 1-Amino-4-(thiophen-2-YL)butan-2-one

1-Amino-4-(thiophen-2-YL)butan-2-one

Cat. No.: B13154299
M. Wt: 169.25 g/mol
InChI Key: WGIIQPFZCPECRV-UHFFFAOYSA-N
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Description

1-Amino-4-(thiophen-2-yl)butan-2-one is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-4-(thiophen-2-yl)butan-2-one can be synthesized through several methods. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-(thiophen-2-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-Amino-4-(thiophen-2-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-(thiophen-2-yl)butan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Amino-4-(thiophen-2-yl)butan-2-one can be compared with other thiophene derivatives, such as:

    2-Aminothiophene: Similar structure but different reactivity and applications.

    Thiophene-2-carboxylic acid: Contains a carboxyl group instead of an amino group, leading to different chemical properties.

    Thiophene-3-carboxamide: Another thiophene derivative with distinct biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-amino-4-thiophen-2-ylbutan-2-one

InChI

InChI=1S/C8H11NOS/c9-6-7(10)3-4-8-2-1-5-11-8/h1-2,5H,3-4,6,9H2

InChI Key

WGIIQPFZCPECRV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCC(=O)CN

Origin of Product

United States

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